molecular formula C11H17F4NO4 B12972887 (S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6-tetrafluorohexanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6-tetrafluorohexanoic acid

Katalognummer: B12972887
Molekulargewicht: 303.25 g/mol
InChI-Schlüssel: JRIKIPJNWDWSJG-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6-tetrafluorohexanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and multiple fluorine atoms. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6-tetrafluorohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

    Deprotection: The primary amine is regenerated upon removal of the Boc group.

Wissenschaftliche Forschungsanwendungen

(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6-tetrafluorohexanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6-tetrafluorohexanoic acid involves its reactivity due to the presence of the Boc protecting group and fluorine atoms. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. The fluorine atoms can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various chemical and biological studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6-tetrafluorohexanoic acid: Characterized by the presence of a Boc group and multiple fluorine atoms.

    (S)-2-((tert-Butoxycarbonyl)amino)-hexanoic acid: Lacks the fluorine atoms, making it less reactive in certain contexts.

    (S)-2-Amino-5,5,6,6-tetrafluorohexanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.

Uniqueness

The presence of both the Boc protecting group and multiple fluorine atoms in this compound makes it unique. The Boc group provides stability during synthetic processes, while the fluorine atoms enhance reactivity and influence the compound’s interactions with other molecules.

Eigenschaften

Molekularformel

C11H17F4NO4

Molekulargewicht

303.25 g/mol

IUPAC-Name

(2S)-5,5,6,6-tetrafluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H17F4NO4/c1-10(2,3)20-9(19)16-6(7(17)18)4-5-11(14,15)8(12)13/h6,8H,4-5H2,1-3H3,(H,16,19)(H,17,18)/t6-/m0/s1

InChI-Schlüssel

JRIKIPJNWDWSJG-LURJTMIESA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(C(F)F)(F)F)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)NC(CCC(C(F)F)(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.